molecular formula C11H12N2 B1398812 3-Quinolinemethanamine, alpha-methyl- CAS No. 151506-19-3

3-Quinolinemethanamine, alpha-methyl-

Cat. No. B1398812
CAS RN: 151506-19-3
M. Wt: 172.23 g/mol
InChI Key: ZDJPCGOQWSUBOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as “3-Quinolinemethanamine, alpha-methyl-”, has been a topic of interest in both academia and industry . Transition-metal catalyzed synthetic methods have been developed over the past few years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .


Molecular Structure Analysis

The molecular structure of “3-Quinolinemethanamine, alpha-methyl-” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of this compound is 172.23 g/mol.

Scientific Research Applications

Anticancer Activity

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Many quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Antioxidant Activity

Quinoline derivatives have been found to exhibit antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.

Anti-inflammatory Activity

Quinoline systems have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . They have shown significant antimalarial activity, making them valuable in the development of antimalarial drugs.

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities . This research could lead to the development of new treatments for COVID-19.

Antituberculosis Activity

Quinoline derivatives have also been found to have antituberculosis activities . This makes them potential candidates for the development of new antituberculosis drugs.

Antimicrobial Activity

Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including antimicrobial activities .

Cardiovascular Activity

Quinoline systems have also been reported to have cardiovascular activities . This makes them potential candidates for the development of new cardiovascular drugs.

Future Directions

The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . This includes the design of late transition metal catalysts with unique chelating amine donors for the development of high-performance polyolefin materials .

properties

IUPAC Name

1-quinolin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPCGOQWSUBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinemethanamine, alpha-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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